6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Key structural attributes include:
- Position 1: A phenyl substituent.
- Position 4: An N-(3,4-dimethylphenyl)amine group.
- Position 6: A 4-benzylpiperidin-1-yl moiety.
Properties
Molecular Formula |
C31H32N6 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C31H32N6/c1-22-13-14-26(19-23(22)2)33-29-28-21-32-37(27-11-7-4-8-12-27)30(28)35-31(34-29)36-17-15-25(16-18-36)20-24-9-5-3-6-10-24/h3-14,19,21,25H,15-18,20H2,1-2H3,(H,33,34,35) |
InChI Key |
MUDCOAPAKZCEOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. the synthesis likely involves the assembly of the pyrazolo[3,4-d]pyrimidine core through appropriate cyclization reactions.
- Researchers may explore various strategies, such as condensation reactions, cyclizations, and functional group transformations, to access this compound.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions, including:
Oxidation: Oxidative processes could modify functional groups.
Reduction: Reduction reactions may lead to the formation of corresponding amines.
Substitution: Substituents on the benzylpiperidine or phenyl rings can be replaced.
- Common reagents and conditions would depend on the specific reaction type, but typical reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., alkyl halides).
Scientific Research Applications
Kinase Inhibition: The compound 1-Naphthyl PP1 (1-NA-PP1), structurally related to our compound, is a highly selective and potent pan-PKD (protein kinase D) inhibitor.
Src Family Kinase Inhibition: 1-Naphthyl PP1 also selectively inhibits Src family kinases (v-Src, c-Fyn) and the tyrosine kinase c-Abl.
Mechanism of Action
- The exact mechanism of action for our compound remains to be elucidated. its structural similarity to 1-Naphthyl PP1 suggests potential kinase inhibition pathways.
- Further studies are needed to identify molecular targets and signaling pathways affected by this compound.
Comparison with Similar Compounds
Substituent Analysis at Key Positions
The table below highlights structural variations among pyrazolo[3,4-d]pyrimidine derivatives:
Key Insights from Structural Variations
- Position 1 : A phenyl group (target) vs. methyl or substituted phenyl (analogs) influences planarity and π-π stacking. Phenyl may improve target engagement in hydrophobic pockets .
- Position 6 : The 4-benzylpiperidin group introduces conformational flexibility and basicity, likely enhancing interactions with charged residues in enzymatic targets (e.g., kinases) compared to chloromethyl () or absent substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
